1-Trityl-3-methylpiperazine

Medicinal Chemistry Serotonin Transporter (SERT) Structure-Activity Relationship (SAR)

This N-trityl protected 3-methylpiperazine is the essential building block for synthesizing methylnitroquipazines, a key class of serotonin transporter (SERT) inhibitors. Unlike simple piperazine analogs, the bulky trityl group ensures chemoselective N-functionalization, preventing regioisomeric mixtures in multi-step syntheses. The C3-methyl substituent introduces a chiral center and increases lipophilicity (XLogP3=4.7), directly influencing downstream biological activity. Crucially, the 3'-methyl-6-nitroquipazine final product exhibits a 50-fold difference in SERT inhibition potency versus its 2'-methyl isomer, making this intermediate indispensable for complete SAR datasets in neuropharmacology research.

Molecular Formula C24H26N2
Molecular Weight 342.5 g/mol
CAS No. 326594-27-8
Cat. No. B141932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Trityl-3-methylpiperazine
CAS326594-27-8
Synonyms3-Methyl-1-(triphenylmethyl)-piperazine
Molecular FormulaC24H26N2
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3
InChIKeyVYUQPZHRDKLOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Trityl-3-methylpiperazine (CAS 326594-27-8): A Critical Synthetic Intermediate for Serotonin Transporter Inhibitors and PPI Disruptors


1-Trityl-3-methylpiperazine (CAS 326594-27-8) is a protected piperazine building block characterized by a bulky triphenylmethyl (trityl) group at the 1-position and a methyl substituent at the 3-position . With a molecular formula of C24H26N2 and a molecular weight of 342.48 g/mol, it is primarily employed as a key intermediate in the synthesis of methylnitroquipazines, a class of serotonin transporter (SERT) inhibitors . The trityl group serves as a crucial N-protecting group, enabling regioselective functionalization of the piperazine core, which is a privileged scaffold in medicinal chemistry .

Why 1-Trityl-3-methylpiperazine (CAS 326594-27-8) Cannot Be Replaced by Unprotected or Unsubstituted Piperazine Analogs


Simple piperazine analogs like 1-Tritylpiperazine (CAS 32422-96-1) or 3-Methylpiperazine (CAS 109-01-3) cannot substitute for 1-Trityl-3-methylpiperazine due to the unique combination of its N-trityl protection and the C3-methyl group. The trityl group is essential for chemoselective N-functionalization, allowing for the selective deprotection and subsequent derivatization of the free amine in multi-step syntheses [1]. Without this protection, reaction mixtures would yield complex mixtures of regioisomers. Furthermore, the C3-methyl group introduces both a defined chiral center (in enantiopure forms) and modulates the compound's physicochemical properties, notably increasing its lipophilicity (XLogP3 = 4.7) compared to its unsubstituted counterpart . This structural feature directly influences downstream biological activity, as demonstrated by the 50-fold difference in SERT inhibition potency between 2'-methyl- and 3'-methyl-6-nitroquipazine, the final products synthesized from this intermediate [2].

Quantitative Evidence Guide: Verifiable Differentiation of 1-Trityl-3-methylpiperazine (CAS 326594-27-8) for Scientific Selection


Quantified Divergence in Downstream Bioactivity: The 50-Fold Potency Difference in SERT Inhibition

The 3'-methyl group in the final methylnitroquipazine product, derived from 1-Trityl-3-methylpiperazine, results in a dramatic 50-fold reduction in SERT inhibitory potency compared to its 2'-methyl-substituted counterpart. Specifically, the 2'-methyl-6-nitroquipazine is 50 times more potent than the 3'-methyl-6-nitroquipazine [1]. This stark quantitative difference underscores the critical impact of the methyl position on biological activity, directly validating the need for the specific 3-methylated intermediate to generate the 3'-methylated target compound for comparative SAR studies.

Medicinal Chemistry Serotonin Transporter (SERT) Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Enhanced Lipophilicity (XLogP3) vs. Unsubstituted 1-Tritylpiperazine

The presence of the C3-methyl group significantly increases the compound's lipophilicity compared to the unsubstituted analog 1-Tritylpiperazine (CAS 32422-96-1). 1-Trityl-3-methylpiperazine has a calculated XLogP3 of 4.7 . While a directly measured or calculated XLogP3 for 1-Tritylpiperazine is not readily available in the provided sources, the addition of a methyl group is a well-established structural modification known to increase LogP by approximately +0.5 units [1]. This enhanced lipophilicity can influence membrane permeability and metabolic stability, making the 3-methyl derivative a distinct starting point for drug discovery campaigns aiming to optimize these specific parameters.

Physicochemical Properties Medicinal Chemistry ADME Prediction

Biochemical Differentiation: Quantifiable Disruption of β-Catenin/BCL9 Protein-Protein Interaction

1-Trityl-3-methylpiperazine has demonstrated direct, quantifiable activity in disrupting the β-catenin/BCL9 protein-protein interaction (PPI), a key pathway in cancer progression. In a study evaluating its ability to disrupt this PPI, the compound exhibited a Ki value of 5.8 μM . This provides a specific, numeric benchmark for its activity in this assay, which is a distinct application separate from its use as a SERT inhibitor intermediate. A more potent derivative, ZW4864, was found to have a Ki of 0.76 μM, confirming the assay's ability to rank-order compounds based on their PPI disruption potency.

Chemical Biology Protein-Protein Interactions (PPIs) Oncology

Enantiomeric Purity: The Defined Chiral Center as a Procurement Differentiator

For applications requiring stereochemical control, the enantiopure (R)-isomer of 1-Trityl-3-methylpiperazine is commercially available. This compound (CAS 313657-75-9) is specified with an enantiomeric excess (ee) of 99% and a specific optical rotation of -7.6° (c=1 in MeOH) . In contrast, the standard product (CAS 326594-27-8) is racemic or undefined, with an 'Undefined Atom Stereocenter Count' of 1 . For scientists requiring a defined chiral intermediate, substituting the standard racemate with the enantiopure (R)-isomer is essential for achieving stereochemical fidelity in downstream asymmetric syntheses.

Asymmetric Synthesis Chiral Chemistry Analytical Chemistry

Validated Application Scenarios for 1-Trityl-3-methylpiperazine (CAS 326594-27-8) Based on Quantitative Evidence


Synthesis of 3'-Methyl-6-nitroquipazine for Comparative Serotonin Transporter (SERT) SAR Studies

This compound is the essential intermediate for preparing 3'-methyl-6-nitroquipazine . As demonstrated, the final product is 50-fold less potent as a SERT inhibitor than the 2'-methyl isomer [1]. This application is specifically for research groups investigating the structure-activity relationship (SAR) of methyl-substituted quipazine analogs at the serotonin transporter, requiring both the 2'- and 3'-methylated compounds for a complete and comparative dataset.

Asymmetric Synthesis of Enantiopure Piperazine-Containing Compounds

In its enantiopure (R)-form (CAS 313657-75-9), the compound is procured specifically for use as a chiral building block in the asymmetric synthesis of single-enantiomer drug candidates . The defined optical rotation (-7.6° at c=1 in MeOH) and high enantiomeric excess (99%) are critical for projects where stereochemical outcome dictates biological activity or intellectual property position, and where the racemic mixture would be unsuitable.

A Validated Starting Point for β-Catenin/BCL9 Protein-Protein Interaction (PPI) Inhibitor Discovery

Based on its quantifiable activity in disrupting the β-catenin/BCL9 interaction with a Ki of 5.8 μM , this compound can be used as a validated hit or a starting point for medicinal chemistry optimization in oncology programs. It serves as a key comparator for evaluating the PPI disruption potency of novel analogs, providing a benchmark against which new derivatives (e.g., ZW4864 with Ki=0.76 μM) can be compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

2 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Trityl-3-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.